An In-depth Technical Guide to 2-Chloro-5-fluoro-3-nitropyridin-4-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-5-fluoro-3-nitropyridin-4-amine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-5-fluoro-3-nitropyridin-4-amine, a key building block in modern medicinal chemistry. We will delve into its chemical properties, explore validated synthesis protocols, analyze its reactivity, and highlight its critical role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Core Characteristics
2-Chloro-5-fluoro-3-nitropyridin-4-amine is a highly functionalized pyridine derivative. Its strategic placement of chloro, fluoro, nitro, and amine groups on the pyridine ring makes it an exceptionally versatile intermediate for creating complex molecular architectures. The electron-withdrawing nature of the nitro group, combined with the halogen substituents, significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of its utility.[1][2]
Chemical Identity and Properties
A clear understanding of the physicochemical properties is fundamental to the effective use of this reagent in any synthetic workflow.
| Property | Value | Source |
| IUPAC Name | 2-chloro-5-fluoro-3-nitropyridin-4-amine | [3] |
| CAS Number | 405230-90-2 | [3] |
| Molecular Formula | C₅H₃ClFN₃O₂ | [3] |
| Molecular Weight | 191.55 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Solubility | Soluble in Methanol, Acetone, Methylene Chloride (MDC). Insoluble in water. | [6] |
These properties dictate the handling, storage, and reaction conditions necessary for successful and safe experimentation.
Synthesis and Manufacturing
The synthesis of substituted nitropyridines often involves multi-step processes that require careful control of reaction conditions to achieve desired regioselectivity and yield. While specific literature on the direct synthesis of 2-Chloro-5-fluoro-3-nitropyridin-4-amine is not abundant in public-domain journals, we can infer logical synthetic pathways based on established pyridine chemistry. A common and logical approach involves the nitration of a pre-functionalized pyridine precursor.
A plausible synthetic route starts with 2-chloro-4-amino-5-fluoropyridine. The critical step is the regioselective nitration at the C3 position.
Key Synthetic Protocol: Nitration of 2-Chloro-4-aminopyridine Derivatives
This protocol is adapted from established methods for the nitration of substituted aminopyridines.[7][8] The core principle is the use of a strong nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the electron-rich pyridine ring, with the amino group directing the substitution.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a stirrer and a cooling bath, carefully add the starting material, 2-chloro-4-amino-5-fluoropyridine, to concentrated sulfuric acid at a temperature maintained between 0-5°C.
-
Nitration: Slowly add a nitrating mixture (e.g., a combination of fuming nitric acid and concentrated sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed 10°C. The causality here is critical: the sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Reaction Monitoring: Stir the mixture at a low temperature for several hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, the mixture is cautiously poured onto crushed ice. This step quenches the reaction and precipitates the product.[7]
-
Neutralization and Isolation: The acidic solution is then carefully neutralized with a base (e.g., concentrated aqueous ammonia) to a pH of approximately 3. This pH adjustment is crucial for precipitating the amine product while keeping impurities in solution.[7][8] The resulting solid is collected by filtration.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography, to yield the pure 2-Chloro-5-fluoro-3-nitropyridin-4-amine.[7][8]
This self-validating protocol relies on the distinct physical properties of the product at different pH levels for effective isolation.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Chloro-5-fluoro-3-nitropyridin-4-amine is dominated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the nitro group at the C3 position. This makes the carbon atom at the C2 position, bonded to the chlorine atom, highly electrophilic and susceptible to attack by nucleophiles.[1]
The chlorine atom serves as an excellent leaving group in these reactions.[1][9] The general mechanism involves the addition of a nucleophile to the C2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the chloride ion.[10]
Typical Reactions
-
Amination: The chloro group can be readily displaced by primary or secondary amines to form substituted 4-amino-3-nitropyridines. This reaction is fundamental in building more complex nitrogen-containing scaffolds for drug candidates.
-
Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) leads to the formation of 2-alkoxy-5-fluoro-3-nitropyridin-4-amine derivatives.
-
Thiolation: Similarly, thiolates can displace the chloride to introduce sulfur-containing moieties.
These reactions are typically carried out in polar aprotic solvents like DMF or DMSO and may be facilitated by a non-nucleophilic base to neutralize the HCl generated.
Applications in Drug Discovery and Development
Halogenated and nitrated pyridine derivatives are privileged structures in medicinal chemistry. They serve as essential intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, antivirals, and other therapeutic agents.[11][12][13]
The specific compound, 2-Chloro-5-fluoro-3-nitropyridin-4-amine, acts as a versatile precursor. After a nucleophilic substitution reaction at the C2 position, the nitro group at C3 can be readily reduced to an amino group. This newly formed amine can then be further functionalized, for example, through acylation, alkylation, or by participating in cyclization reactions to form fused heterocyclic systems.
This stepwise functionalization allows for the systematic and controlled construction of complex molecules, making this reagent invaluable in fragment-based and lead optimization campaigns in drug discovery.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Chloro-5-fluoro-3-nitropyridin-4-amine is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[6]
-
Precautionary Measures: Always handle this compound in a well-ventilated area or a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][16] Avoid creating dust.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[14][16]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[17] If on skin, wash with plenty of soap and water.[17] If swallowed, call a poison center or doctor.[6]
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[6][14][15][17]
Conclusion
2-Chloro-5-fluoro-3-nitropyridin-4-amine is a high-value chemical intermediate whose utility is rooted in the fundamental principles of physical organic chemistry. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, combined with the potential for subsequent functionalization of the nitro and amine groups, provides a robust platform for the synthesis of diverse and complex molecules. For researchers in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
Please note that direct URLs to chemical supplier pages may change. The provided links were verified at the time of writing.
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